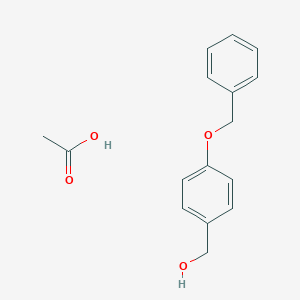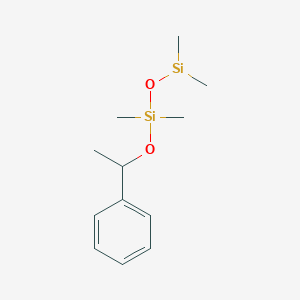
1-(1'-Phenyl-ethoxy)-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane: is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of two silicon atoms bonded to methyl groups and a phenylethoxy group, making it a versatile intermediate in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane can be synthesized through hydrosilylation reactions, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions .
Industrial Production Methods: In industrial settings, the compound is produced by reacting dimethylchlorosilane with phenylethanol in the presence of a base, followed by hydrolysis and condensation reactions. This method ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Reduction: Reduction of carboxamides to amines using platinum-catalyzed reactions.
Bromination: Direct bromination of carboxylic acids in the presence of indium bromide as a catalyst.
Common Reagents and Conditions:
Hydrosilylation: Platinum-based catalysts, mild temperatures.
Reduction: Platinum catalysts, mild temperatures.
Bromination: Indium bromide, room temperature.
Major Products Formed:
Hydrosilylation: Formation of siloxane derivatives.
Reduction: Formation of amines from carboxamides.
Bromination: Formation of brominated carboxylic acids.
科学的研究の応用
Chemistry: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane is used as a monomer in the production of silicone polymers and resins. It also serves as a precursor for other organosilicon compounds .
Biology and Medicine: In biological research, this compound is utilized in the synthesis of biocompatible materials and drug delivery systems due to its stability and reactivity .
Industry: The compound finds applications in the production of non-aqueous polymers and as a laboratory reagent for various organic synthesis reactions .
作用機序
The mechanism of action of 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane involves its electrophilic nature, which allows it to participate in hydrosilylation and reduction reactions. The silicon-hydrogen bonds in the compound are highly reactive, enabling the formation of new silicon-carbon bonds in the presence of suitable catalysts .
類似化合物との比較
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-bis(pentafluorophenyl)disiloxane
- 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane
Uniqueness: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane is unique due to the presence of the phenylethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific industrial and research applications where such properties are desired .
特性
分子式 |
C12H21O2Si2 |
|---|---|
分子量 |
253.46 g/mol |
InChI |
InChI=1S/C12H21O2Si2/c1-11(12-9-7-6-8-10-12)13-16(4,5)14-15(2)3/h6-11H,1-5H3 |
InChIキー |
COKZRLNQBZTOSM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C)O[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


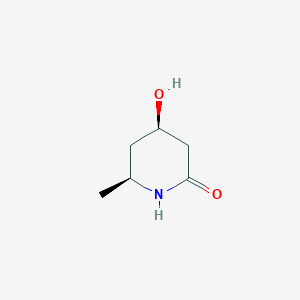
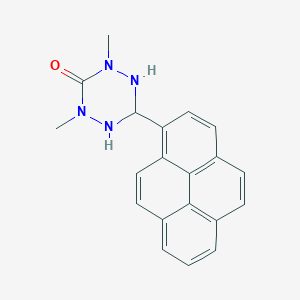
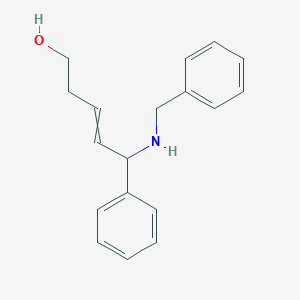
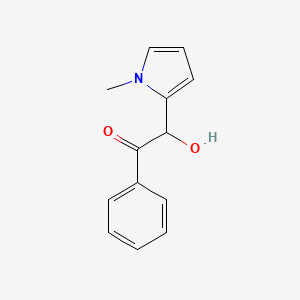
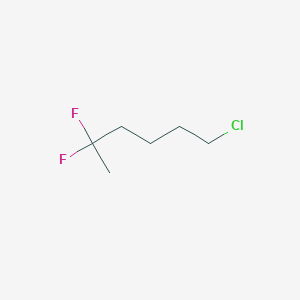
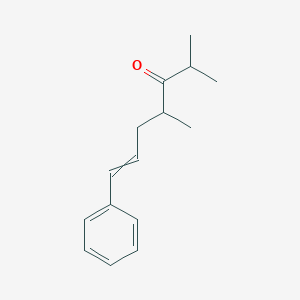
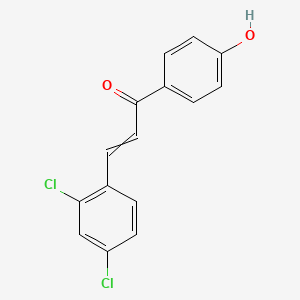
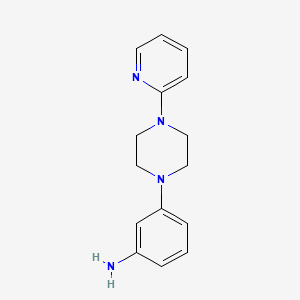
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)](/img/structure/B12539230.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
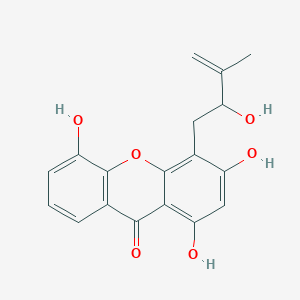
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
